molecular formula C8H6Cl2N2O2 B100270 N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide CAS No. 18313-03-6

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide

Cat. No.: B100270
CAS No.: 18313-03-6
M. Wt: 233.05 g/mol
InChI Key: SMAMVCPTXWEWAE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to a hydroxyiminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide typically involves the reaction of 2,4-dichloroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitroacetamide
  • N-(2,4-dichlorophenyl)-2-chloroacetamide
  • N-(2,4-dichlorophenyl)-2-methylacetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAMVCPTXWEWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425123
Record name N-(2,4-Dichlorophenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18313-03-6
Record name N-(2,4-Dichlorophenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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